
5-(tert-Butyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)nicotinonitrile: is an organic compound that features a pyridine ring substituted with a nitrile group at the 3-position and a tert-butyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl nitrite as a nitrating agent under mild conditions . The reaction proceeds as follows:
Nitration: 5-tert-butylpyridine is treated with tert-butyl nitrite in the presence of a catalyst such as N-hydroxyphthalimide.
Cyanation: The resulting nitro compound is then subjected to cyanation using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.
Industrial Production Methods: Industrial production of 5-(tert-Butyl)nicotinonitrile may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(tert-Butyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(tert-Butyl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has shown that derivatives of nicotinonitrile, including this compound, can act as inhibitors of specific enzymes, such as histone acetyltransferases . This makes them potential candidates for drug development, particularly in the treatment of cancers and other diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of histone acetyltransferases, it can bind to the active site of the enzyme, preventing the acetylation of histone proteins . This inhibition can lead to changes in gene expression and cellular function, which can be exploited for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Nicotinonitrile (3-cyanopyridine): Similar structure but lacks the tert-butyl group.
5-Methyl-3-cyanopyridine: Similar structure with a methyl group instead of a tert-butyl group.
5-Ethyl-3-cyanopyridine: Similar structure with an ethyl group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in 5-(tert-Butyl)nicotinonitrile imparts unique steric and electronic properties, making it distinct from other nicotinonitrile derivatives. This can influence its reactivity, stability, and interactions with biological targets, providing advantages in specific applications.
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
5-tert-butylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,1-3H3 |
InChI-Schlüssel |
JYOBGDPWFJJHCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


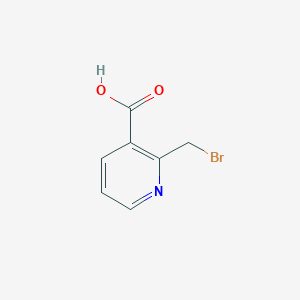
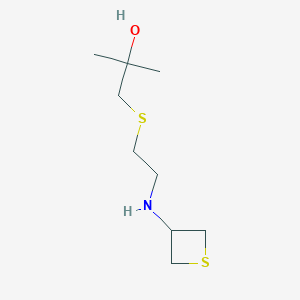
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)

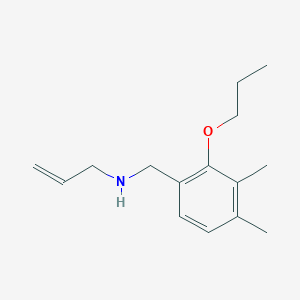
![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)

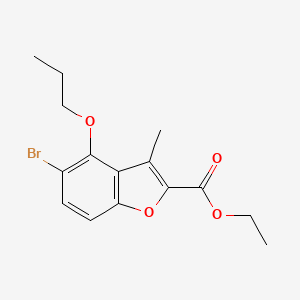
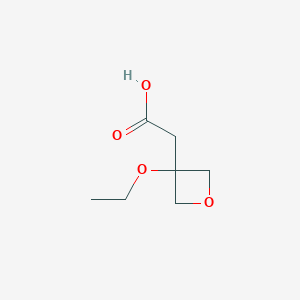
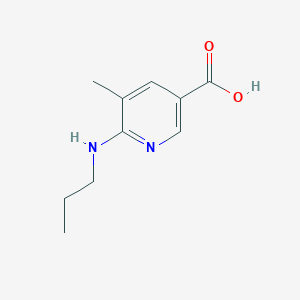
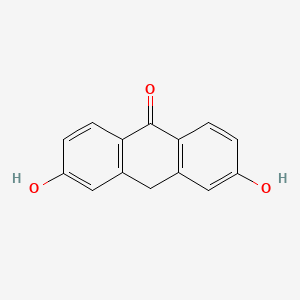
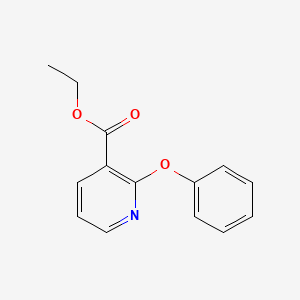
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)
